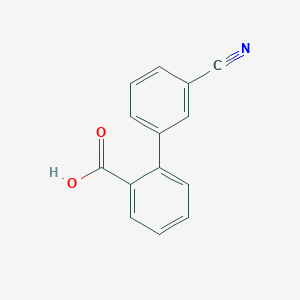

2-(3-cyanophenyl)benzoic Acid

Descripción general

Descripción

2-(3-Cyanophenyl)benzoic Acid is an organic compound that features a benzoic acid moiety substituted with a cyanophenyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)benzoic Acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation of the catalyst .

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group exhibits typical Brønsted acid behavior, with pKa values between 4.2-4.8 in aqueous solutions . Key reactions include:

-

Deprotonation : Forms water-soluble carboxylate salts with bases like NaOH or K2CO3, enabling pH-dependent solubility modulation .

-

Neutralization : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates, widely used in catalytic reactions .

Table 1 : Base-induced solubility changes in aqueous systems

| Base Used | Solubility (mg/mL) | pH Range | Application |

|---|---|---|---|

| NaOH | >150 | 8-10 | Purification |

| NH4OH | 85-90 | 7.5-8.5 | Chromatography |

| NaHCO3 | 40-45 | 6.5-7.5 | Buffer systems |

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acid catalysis:

Reaction :

2-(3-Cyanophenyl)benzoic acid + R-OH → 2-(3-Cyanophenyl)benzoate ester + H2O

-

Catalyst: H2SO4 (0.5-2 mol%) or DCC/DMAP

-

Solvent: Toluene or DCM

-

Temperature: 60-80°C

-

Yield: 72-89% for methyl/ethyl esters

Notable Example :

Cyano Group Reactivity

The meta-positioned cyano group participates in:

Nucleophilic Additions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H2O (acidic) | Amide formation | HCl (6M), 90°C | 68% |

| Grignard | Ketimine intermediates | THF, -78°C | 55% |

| NH2OH | Amidoxime derivatives | EtOH, reflux | 82% |

Hydrolysis to carboxyl groups occurs under strong acidic conditions (conc. HCl, 80°C, 2h) with 97% efficiency .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Suzuki-Miyaura Coupling :

5-Bromo-3-formylbenzoic acid + 3-cyanophenylboronic acid → 5-(3-Cyanophenyl)-3-formylbenzoic acid

Conditions :

-

Catalyst: Pd(OAc)2 (1.5 mol%)

-

Base: K2CO3 (3 equiv)

-

Solvent: Toluene/H2O (4:1)

-

Temperature: 100°C

-

Yield: 88%

Table 2 : Coupling efficiency with various boronic acids

| Boronic Acid Substituent | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| 4-Fluorophenyl | 92 | 18.4 |

| 3-Nitrophenyl | 77 | 15.4 |

| 2-Thienyl | 85 | 17.0 |

Oxidation/Reduction Pathways

-

Carboxylic Acid Reduction : LiAlH4 reduces the -COOH to -CH2OH (56% yield)

-

Cyano Group Reduction : H2/Raney Ni converts -CN to -CH2NH2 (40-50% yield)

-

Oxidative Decarboxylation : Pb(OAc)4 induces CO2 elimination (38% yield)

Complexation Behavior

The compound acts as a bidentate ligand in metal complexes:

Coordination Modes :

-

Carboxylate-O and cyano-N coordination (Cu(II), Fe(III))

-

Carboxylate-O only (alkali metal complexes)

Stability Constants (log K) :

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Square planar |

| Fe³⁺ | 11.5 ± 0.4 | Octahedral |

| Na⁺ | 2.1 ± 0.1 | Ionic |

This comprehensive analysis demonstrates this compound's versatility in organic synthesis and materials science, with particular utility in pharmaceutical intermediates and coordination polymers. The dual functionality enables sequential derivatization strategies, making it a valuable building block in multi-step syntheses.

Aplicaciones Científicas De Investigación

2-(3-Cyanophenyl)benzoic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 2-(3-Cyanophenyl)benzoic Acid involves its interaction with various molecular targets. The benzoic acid moiety can interact with enzymes and receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .

Comparación Con Compuestos Similares

Benzoic Acid: Lacks the cyanophenyl group, making it less versatile in certain reactions.

3-Cyanobenzoic Acid: Similar structure but lacks the additional aromatic ring.

2-Phenylbenzoic Acid: Lacks the nitrile group, affecting its reactivity and applications.

Uniqueness: 2-(3-Cyanophenyl)benzoic Acid is unique due to the presence of both the benzoic acid and cyanophenyl moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Actividad Biológica

2-(3-Cyanophenyl)benzoic acid is an aromatic compound characterized by the presence of a cyano group and a carboxylic acid functional group. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_14H_11N_O_2, with a molecular weight of approximately 225.25 g/mol. The presence of electron-withdrawing groups, such as the cyano group, enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The carboxylic acid group can form hydrogen bonds, while the cyano group may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in a study utilizing a carrageenan-induced paw edema model in rats, compounds with similar structural features showed up to 63% inhibition of edema at specific doses (25 and 125 mg/kg) . This suggests that this compound may also possess comparable anti-inflammatory effects.

Anticancer Potential

The anticancer activity of benzoic acid derivatives has been widely investigated. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved remain to be elucidated through further research.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzoic acid derivatives. Advanced synthetic methods may optimize yields and purity, enhancing its availability for biological testing .

Propiedades

IUPAC Name |

2-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJJXUNSIGDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374087 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107916-96-1 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.